[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
Description
[4,9-Dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic furocoumarin derivative with a substituted furochromen scaffold linked to an acetic acid moiety. Its core structure consists of a coumarin ring fused with a furan system, featuring methyl groups at positions 4 and 9, a 4-methylphenyl substituent at position 3, and a ketone group at position 7. This compound is of interest due to its structural similarity to natural furocoumarins, which exhibit photobiological activity and are used in therapies like PUVA (psoralen + UVA) for skin disorders .
Properties
IUPAC Name |
2-[4,9-dimethyl-3-(4-methylphenyl)-7-oxofuro[2,3-f]chromen-8-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-11-4-6-14(7-5-11)16-10-26-21-19(16)12(2)8-17-20(21)13(3)15(9-18(23)24)22(25)27-17/h4-8,10H,9H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJHXRFHCLZGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C(=CC4=C3C(=C(C(=O)O4)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4,9-Dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic compound belonging to the furocoumarin family. Its unique structural characteristics suggest potential biological activities, particularly in neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A notable method includes the reaction of 4-methoxyphenylglyoxal with Meldrum’s acid in the presence of a base such as triethylamine (Et3N). This reaction proceeds through a cascade mechanism involving acetonitrile as a solvent and requires prolonged reflux to achieve high yields (approximately 74%) .
Neuroprotective Effects
Research indicates that compounds with a coumarin core exhibit significant neuroprotective properties. Specifically, derivatives of coumarin have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic transmission, which is beneficial in the treatment of Alzheimer’s disease. For instance, studies have reported IC50 values in the low micromolar range for various coumarin derivatives .
Anticancer Properties
The anticancer potential of coumarin derivatives has also been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of coumarin derivatives. Modifications at specific positions on the coumarin ring can significantly influence their pharmacological properties. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups at C4 and C9 | Enhance lipophilicity and cellular uptake |
| Aromatic substituents at C3 | Improve AChE inhibition and anticancer activity |
Research has shown that introducing electron-donating groups can enhance the inhibitory activity against AChE while maintaining low toxicity levels .
Case Studies
- Alzheimer's Disease Models : In vitro studies using cell lines exposed to amyloid-beta peptides demonstrated that coumarin derivatives could reduce neurotoxicity and improve cell viability by modulating oxidative stress pathways .
- Cancer Cell Line Studies : In vitro assays on human breast cancer (MCF-7) and lung cancer (A549) cell lines indicated that certain coumarin derivatives led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula: . The presence of both a carboxylic acid functional group and a ketone moiety enhances its reactivity and potential interactions in biological systems. The methyl and phenyl substituents may influence its solubility and bioactivity compared to other compounds in its class.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Furocoumarin | Furan ring, coumarin core | Anticancer, phototoxic |
| Flavonoids | Aromatic rings, hydroxyl groups | Antioxidant, anti-inflammatory |
| Coumarin | Benzopyrone structure | Anticoagulant, antimicrobial |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant biological activity. Preliminary studies suggest that [4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid may possess antimicrobial properties. For example, compounds with furochromene structures have been linked to antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
Study 1: Antimicrobial Activity Assessment
A recent study focused on synthesizing derivatives of furochromene compounds demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that modifications to the furochromene structure could enhance efficacy against resistant strains.
Study 2: Anticancer Potential
Another research effort investigated the anticancer properties of structurally related compounds. The findings suggested that the furochromene framework could play a critical role in inhibiting tumor cell proliferation through apoptosis induction.
Chemical Reactions Analysis
Key Reaction Data:
| Reaction Step | Conditions | Reagents | Yield |
|---|---|---|---|
| Initial Condensation | Reflux in MeCN (8 h) | Triethylamine | 74% |
| Cyclization | HCl/AcOH mixture | Acetic acid, HCl | 74% |
Functional Group Reactivity
The compound contains reactive sites that enable diverse transformations:
Carboxylic Acid Group:
-
Esterification : Reacts with alcohols under acidic conditions to form esters.
-
Amide Formation : Couples with amines using carbodiimide-based reagents (e.g., DCC).
Ketone Group:
-
Reduction : Converted to a secondary alcohol using NaBH₄ or LiAlH₄.
-
Oxidation : Forms a diketone derivative under strong oxidizing agents (e.g., KMnO₄).
Furochromene Core:
-
Electrophilic Substitution : Methyl and phenyl substituents direct reactivity toward halogenation or nitration at specific positions.
Enzyme Inhibition:
-
Carbonic Anhydrase (CA) IX/XII Inhibition : Derivatives hydrolyze within the CA active site to 2-hydroxycinnamic acids, achieving micromolar inhibition constants (Ki = 0.46–0.80 µM) .
-
Selectivity : Substituents at position 6 (e.g., 4′-fluorophenyl) enhance selectivity for tumor-associated isoforms (CA IX/XII over CA I/II) .
Mechanistic Insights:
Stability and Degradation Reactions
-
Photodegradation : UV exposure induces cleavage of the furochromene ring, generating reactive oxygen species (ROS).
-
Hydrolysis : Acidic conditions promote ring-opening to form 2-hydroxycinnamic acid derivatives .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Differences:
- Methoxy vs. Methyl Substituents : The methoxy analog (C23H20O6) has higher polarity and lower lipophilicity (logP ~3.5) compared to the methyl-substituted target compound (logP ~4.0) .
- Halogen Effects : Fluorine and bromine substituents increase molecular weight and modulate electronic properties. The bromo analog (427.20 g/mol) is significantly heavier than the target compound (350.36 g/mol), affecting solubility and bioavailability .
Spectral Characterization
All analogs are characterized by <sup>1</sup>H/<sup>13</sup>C-NMR and HRMS :
- The target compound’s <sup>1</sup>H-NMR would show signals for methyl groups (δ 2.3–2.6 ppm), aromatic protons (δ 6.8–7.5 ppm), and the acetic acid moiety (δ 3.7–4.1 ppm) .
- Methoxy analogs display a distinct singlet for -OCH3 at δ 3.8 ppm , while halogenated derivatives exhibit altered aromatic splitting patterns due to electronegative effects .
Q & A
Basic: What are the optimized synthetic routes and key challenges in synthesizing [4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols, including Michael addition and cyclization cascades. For example, analogous furochromene derivatives achieve yields up to 74% under optimized conditions using polar aprotic solvents (e.g., DMF) at 80–100°C . Key challenges include:
- Regioselectivity control during cyclization.
- Purification difficulties due to structurally similar byproducts.
- Sensitive functional groups (e.g., the acetic acid side chain) requiring pH-controlled conditions.
Recommended steps:
Use high-purity starting materials to minimize side reactions.
Optimize reaction time and temperature via fractional factorial design.
Employ preparative HPLC for purification .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
Enzyme inhibition : Test against COX-1/2 and acetylcholinesterase (AChE) using fluorometric assays (IC determination) .
Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays (72-h exposure, 1–100 µM range).
Antioxidant capacity : Use DPPH/ABTS radical scavenging assays (EC calculation) .
Key parameters:
- Include positive controls (e.g., aspirin for COX, doxorubicin for cytotoxicity).
- Validate results with triplicate runs and dose-response curves.
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological data?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations or model-specific factors. Strategies include:
Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
Formulation optimization : Improve bioavailability via nanoemulsions or prodrug strategies (e.g., esterification of the acetic acid group) .
Mechanistic deconvolution : Employ RNA-seq to identify differentially expressed pathways in responsive vs. non-responsive models.
Case study: A chromenone analog showed strong in vitro COX inhibition (IC = 0.8 µM) but poor in vivo efficacy due to rapid clearance. Prodrug modification increased plasma half-life by 3-fold .
Advanced: What computational methods are suitable for elucidating structure-activity relationships (SAR)?
Methodological Answer:
Combine molecular docking and QSAR modeling:
Docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2). Validate with MD simulations (50 ns trajectories) .
QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors.
Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with Ser530 in COX-2).
Example finding: The 4-methylphenyl group enhances hydrophobic interactions in COX-2’s active site, while the acetic acid moiety participates in salt bridges .
Advanced: How can researchers address low yields in multi-step syntheses?
Methodological Answer:
Troubleshooting steps:
Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., enolates).
Catalyst screening : Test Lewis acids (e.g., ZnCl) for cyclization steps.
Solvent optimization : Switch from DMF to THF for acid-sensitive steps.
Case study: Replacing stoichiometric bases with catalytic DBU improved yields of a chromenone intermediate from 45% to 68% .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
Cellular thermal shift assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts.
Click chemistry probes : Incorporate alkyne tags into the compound for pull-down assays and target identification.
CRISPR knockouts : Compare activity in wild-type vs. target-knockout cell lines.
Example: CETSA confirmed that a furochromene analog stabilized COX-2 by 4.5°C in RAW264.7 macrophages .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
Methodological Answer:
Single-crystal XRD is the gold standard:
Crystal growth : Use vapor diffusion with 1:1 DCM/hexane.
Data collection : Resolve at ≤1.0 Å resolution for accurate electron density maps.
Refinement : Apply SHELXL to model disorder (e.g., rotational isomers of the 4-methylphenyl group).
Example: XRD of a related compound confirmed the furochromene core adopts a planar conformation, with the acetic acid group at C8 in a pseudo-axial orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
